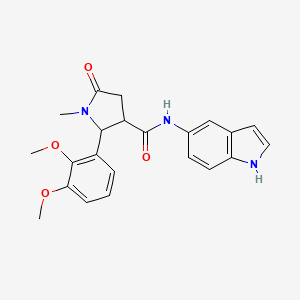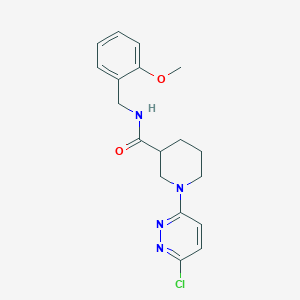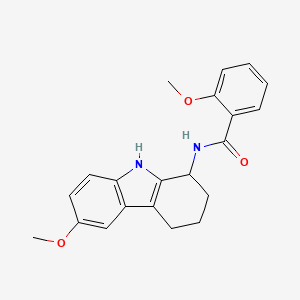![molecular formula C23H23N3O3 B10993043 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B10993043.png)
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a hybrid of indole, benzophenone, and oxazole moieties.
- Indole derivatives are significant due to their diverse biological and clinical applications .
- The compound’s full name suggests that it contains an indole core (1H-indol-4-yl), a 2-methoxyethyl group, and a 5-phenyl-1,3-oxazole-2-yl moiety.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature I accessed.
- the synthesis of related compounds often involves multistep reactions, such as condensation, cyclization, and functional group transformations.
- Industrial production methods would likely involve scalable processes with optimized yields.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific functional groups present.
- Major products could include derivatives with modified indole, oxazole, or benzophenone moieties.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antibacterial agent, considering the emergence of drug-resistant bacteria.
Biological Studies: Explore its effects on cellular processes, protein targets, and pathways.
Industry: Assess its use in materials science or other applications.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, I don’t have access to a direct list of similar compounds.
- comparing its structure and properties with related indole-based molecules would highlight its uniqueness.
Remember that this information is based on available literature up to a certain point, and further research may provide additional insights
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C23H23N3O3/c1-28-15-14-26-13-12-18-19(8-5-9-20(18)26)25-22(27)10-11-23-24-16-21(29-23)17-6-3-2-4-7-17/h2-9,12-13,16H,10-11,14-15H2,1H3,(H,25,27) |
InChI Key |
GTOWDWWTHDGBCO-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CCC3=NC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B10992960.png)

![N-(6-methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10992970.png)
![N-[4-(2-hydroxyethoxy)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10992973.png)

![N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B10992979.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10992983.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B10992991.png)

![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide](/img/structure/B10992995.png)
![N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10992996.png)
![N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10992997.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10992998.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B10993019.png)
